Product packaging for Diethyl 2-(2,6-difluorophenyl)malonate(Cat. No.:CAS No. 491860-05-0)

Diethyl 2-(2,6-difluorophenyl)malonate

Cat. No.: B1620536
CAS No.: 491860-05-0
M. Wt: 272.24 g/mol
InChI Key: HKLRJUPFJJQXAX-UHFFFAOYSA-N
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Description

Significance of Malonate Esters as Versatile Synthetic Intermediates

Malonate esters, particularly diethyl malonate, are renowned for their versatility as synthetic intermediates. orgsyn.orgacs.org The methylene (B1212753) group flanked by two carbonyl groups exhibits enhanced acidity, allowing for easy deprotonation to form a stable enolate. beilstein-journals.org This nucleophilic enolate can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions. orgsyn.orgbeilstein-journals.org This reactivity is the foundation of the classic malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. acs.org The ability to introduce one or two different substituents at the α-carbon, followed by hydrolysis and decarboxylation, provides a straightforward route to a diverse range of molecular architectures. orgsyn.org This versatility has cemented the role of malonate esters as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. orgsyn.org

Impact of Fluorine Substitution on Aromatic Systems in Chemical and Biological Contexts

The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical properties of a molecule. nih.gov Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can significantly influence the reactivity of the aromatic ring. nih.gov For instance, fluorinated aromatics are often more resistant to oxidative metabolism, a property that is highly desirable in drug design to enhance metabolic stability and prolong the half-life of a drug candidate. nih.gov

Furthermore, the substitution of hydrogen with fluorine, which has a relatively small van der Waals radius, often leads to minimal steric perturbation. However, this substitution can have a profound impact on conformational preferences and binding interactions with biological targets. The presence of fluorine can also modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, the incorporation of fluorine can enhance thermal stability and modify the electronic properties of organic materials. cymitquimica.com

Contextualizing Diethyl 2-(2,6-difluorophenyl)malonate within Contemporary Academic Research

This compound, with its CAS Number 491860-05-0, embodies the convergence of the synthetic utility of malonate esters and the property-modulating effects of fluorine substitution. While extensive, detailed research focusing solely on this specific compound is not widely available in the public domain, its importance can be inferred from studies on closely related analogues and its availability from specialized chemical suppliers. cymitquimica.comambeed.com

Research on compounds like diethyl 2-(perfluorophenyl)malonate and diethyl 2-(2,6-difluoro-4-methoxyphenyl)malonate provides valuable insights into the potential synthesis and reactivity of the title compound. nih.gov The synthesis of such compounds typically involves the nucleophilic aromatic substitution of a highly fluorinated benzene (B151609) derivative with the enolate of diethyl malonate. For example, the reaction of hexafluorobenzene (B1203771) with sodium diethyl malonate yields diethyl 2-(perfluorophenyl)malonate. nih.gov It is conceivable that a similar approach, using 1,2,3-trifluorobenzene (B74907) or 1,3-difluorobenzene (B1663923) as the starting material, could be employed for the synthesis of this compound.

The presence of the 2,6-difluoro substitution pattern is particularly noteworthy. The two fluorine atoms flanking the point of attachment to the malonate moiety are expected to exert a significant steric and electronic influence on the molecule. This could affect the reactivity of the benzylic proton and the rotational barrier around the C-C bond connecting the phenyl ring and the malonate group.

While specific applications of this compound are not extensively documented in readily accessible literature, its structure suggests its potential as a key intermediate in the synthesis of more complex molecules. The malonate functionality can be further elaborated through various reactions, while the difluorophenyl group can serve to fine-tune the properties of the final product, particularly in the context of medicinal chemistry and materials science. For instance, it could be a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds where the 2,6-difluorophenyl motif is a known pharmacophore.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 491860-05-0 ambeed.com
Molecular Formula C₁₃H₁₄F₂O₄ ambeed.com
Molecular Weight 272.24 g/mol cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14F2O4 B1620536 Diethyl 2-(2,6-difluorophenyl)malonate CAS No. 491860-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(2,6-difluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLRJUPFJJQXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381907
Record name diethyl 2-(2,6-difluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491860-05-0
Record name diethyl 2-(2,6-difluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL-2-(2,6-DIFLUOROPHENYL)MALONATE
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Synthetic Methodologies for Diethyl 2 2,6 Difluorophenyl Malonate and Structural Analogues

Established Synthetic Pathways to Aryl-Substituted Diethyl Malonates

The introduction of an aryl group, particularly a fluorinated one, onto a diethyl malonate backbone is a fundamental transformation in organic chemistry. Two primary strategies dominate this field: nucleophilic aromatic substitution and the alkylation of diethyl malonate.

Nucleophilic Aromatic Substitution Strategies Utilizing Activated Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of aryl-substituted malonates, especially when the aromatic ring is activated by electron-withdrawing groups, such as fluorine atoms. masterorganicchemistry.comnih.gov In the case of diethyl 2-(2,6-difluorophenyl)malonate, the fluorine atoms on the phenyl ring serve a dual purpose: they activate the ring towards nucleophilic attack and are the leaving groups themselves.

The reaction typically involves the deprotonation of diethyl malonate with a suitable base to form a nucleophilic enolate. This enolate then attacks the electron-deficient difluorinated aromatic ring, displacing one of the fluoride (B91410) ions.

A general method for the copper-catalyzed arylation of diethyl malonate has been developed, which provides good to excellent yields of α-aryl malonates under mild conditions. nih.govacs.org This method utilizes copper(I) iodide as a catalyst in the presence of a base like cesium carbonate. nih.gov While traditionally, aryl halides are weaker electrophiles for alkylating diethyl malonate, methods using cesium carbonate and copper(I) iodide have been developed to overcome this challenge. wikipedia.org For instance, the reaction of an aryl iodide with diethyl malonate in the presence of Cs2CO3 and catalytic amounts of copper(I) iodide and 2-phenylphenol (B1666276) yields the corresponding α-aryl malonate. acs.org

The synthesis of diethyl 2-(perfluorophenyl)malonate has been achieved by reacting sodium diethyl malonate with hexafluorobenzene (B1203771). beilstein-journals.orgnih.gov This highlights the increased reactivity of highly fluorinated aromatic rings towards nucleophilic substitution.

Alkylation of Diethyl Malonate with Fluorinated Electrophilic Species

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids by alkylating diethyl malonate. libretexts.org This approach can be adapted to synthesize this compound by using a suitable 2,6-difluorophenyl electrophile. The process begins with the deprotonation of diethyl malonate to form its enolate, which then acts as a nucleophile. libretexts.org

This enolate can then react with a 2,6-difluorobenzyl halide in an SN2 reaction. However, the direct use of aryl halides in this context can be challenging due to their lower reactivity compared to alkyl halides. wikipedia.org

A patent describes a multi-step synthesis of diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, which involves the alkylation of diethyl malonate with 1-(1-chloromethylvinyl)-2,4-difluorobenzene in the presence of a hydroxide (B78521) base. google.com While this example illustrates the alkylation strategy, it also highlights that the specific electrophile can be more complex than a simple benzyl (B1604629) halide.

Regioselective and Stereoselective Synthesis Approaches for Malonate Derivatives

The development of methods to control the regioselectivity and stereoselectivity of malonate derivative synthesis is crucial for accessing complex and biologically active molecules. This includes the use of chiral auxiliaries and the application of non-traditional reaction conditions.

Strategies Employing Chiral Auxiliaries in Asymmetric Malonate Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.net In the context of malonate synthesis, chiral auxiliaries can be attached to the malonate ester to direct the enantioselective introduction of a substituent. usm.edu

Several types of chiral auxiliaries have been employed in asymmetric synthesis, including menthol (B31143) and oxazolidinones. wikipedia.orgusm.edu For example, oxazolidinone auxiliaries have been used to set the absolute stereochemistry of multiple stereocenters in complex natural product synthesis. wikipedia.org While the direct application of these specific auxiliaries to the synthesis of this compound is not explicitly detailed in the provided context, the principles are broadly applicable to the asymmetric synthesis of α-substituted malonates. nih.gov

Recent research has shown the successful enantioselective α-alkylation of malonates using phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts, achieving high yields and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.org This method allows for the synthesis of versatile chiral building blocks containing a quaternary carbon center. nih.gov

Optimization of Reaction Conditions for Improved Efficiency and Yield in Fluorinated Malonate Synthesis

Optimizing reaction conditions is critical for developing efficient and high-yielding synthetic routes to fluorinated malonates. This involves careful selection of catalysts, solvents, temperature, and reactant concentrations.

In the context of direct fluorination of malonate esters using fluorine gas, several parameters have been optimized to maximize the yield of the desired monofluorinated product while minimizing the formation of the difluorinated byproduct. rsc.orgallfordrugs.comresearchgate.net The concentration of the malonate substrate in a solvent like acetonitrile (B52724), the reaction temperature, and the loading of a copper nitrate (B79036) catalyst all play a significant role in the reaction's outcome. rsc.orgresearchgate.net For convenience, a 1.5 M concentration of malonate in acetonitrile has been identified as an optimal condition. rsc.orgallfordrugs.com

For nucleophilic aromatic substitution reactions, the choice of base and solvent is crucial. For example, in the synthesis of arylfluoroacetic acid derivatives from ortho-fluoronitrobenzene substrates and diethyl 2-fluoromalonate, sodium hydride in dimethylformamide is used to generate the nucleophile. researchgate.net

In copper-catalyzed arylations of diethyl malonate, the use of a slight excess of the malonate can drive the reaction to completion, but higher temperatures may lead to decarboxylation as an undesirable side reaction. acs.org Careful temperature control is therefore essential for maximizing the yield of the desired α-aryl malonate. researchgate.net

Below is a table summarizing the optimization of various reaction parameters for the synthesis of fluorinated malonates.

ParameterVariationEffect on ReactionReference
Catalyst Loading 2 mol % vs. 5 mol %Reduced catalyst loading can still provide good yields with longer reaction times. acs.org
Pressure 1 bar vs. 8-10 kbarHigh pressure is required for successful 1,4-addition in certain Michael reactions. nih.govacs.org
Temperature -10 °C vs. Room TemperatureLowering the temperature can suppress the formation of side products. researchgate.net
Solvent Toluene (B28343) vs. THFToluene was found to be a more effective solvent in certain enantioselective additions. nih.gov
Reactant Concentration 1.5 M vs. other concentrationsA 1.5 M concentration of malonate in acetonitrile was found to be optimal for direct fluorination. rsc.orgallfordrugs.com

Green Chemistry Principles in the Synthesis of Fluorinated Malonate Esters

The application of green chemistry principles to the synthesis of fluorinated malonate esters aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional methods for synthesizing α-aryl malonates often rely on harsh reaction conditions and stoichiometric reagents that are less environmentally friendly. In contrast, modern approaches focus on catalytic systems that offer milder conditions and greater efficiency.

A key green methodology applicable to the synthesis of compounds like this compound is the copper-catalyzed C-arylation of diethyl malonate. This approach provides a more sustainable alternative to older methods. The reaction typically involves coupling an aryl halide with diethyl malonate in the presence of a catalytic amount of a copper salt and a ligand.

Research has demonstrated a general and mild method for the synthesis of α-aryl malonates using a catalytic system of copper(I) iodide and 2-phenylphenol. acs.orgnih.govorganic-chemistry.org This system effectively couples a variety of aryl iodides with diethyl malonate in the presence of a base such as cesium carbonate. acs.orgnih.gov The reaction proceeds under relatively mild conditions (e.g., 70 °C in THF), offering good to excellent yields. acs.org The mildness of these conditions and the ability to use catalytic amounts of reagents make this an attractive and greener synthetic route. acs.orgnih.govorganic-chemistry.org

Further advancing the green credentials of this transformation, studies have explored the use of heterogeneous catalysts, such as copper oxide (CuO) nanoparticles. researchgate.net These nanocatalysts are often highlighted for being safer, environmentally benign, and inexpensive. researchgate.net They can be used to catalyze the C-arylation of active methylene (B1212753) compounds like diethyl malonate with various aryl halides, providing good to excellent yields. A significant advantage of heterogeneous catalysts is their potential for recovery and reuse over several cycles with minimal loss of activity, which is a core principle of green chemistry. researchgate.net

Another green approach involves the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times, often leading to increased yields and process efficiency. researchgate.net A microwave-assisted protocol for the α-arylation of diethyl malonate using a catalytic amount of Cu(OTf)₂, 2-picolinic acid, and Cs₂CO₃ in toluene has been developed, yielding α-aryl malonates in short reaction times. researchgate.net

The table below summarizes the results of a copper-catalyzed arylation of diethyl malonate with various aryl iodides, illustrating the general applicability of this greener approach. While data for 2,6-difluoroiodobenzene (B82484) is not explicitly listed in the cited study, the success with other substituted aryl iodides suggests the feasibility of this method for synthesizing this compound.

Table 1: Copper-Catalyzed Synthesis of Various α-Aryl Malonates acs.org

Aryl IodideReaction Time (h)Yield (%)
Iodobenzene1491
4-Iodotoluene1592
4-Iodoanisole1693
2-Iodotoluene2385
1-Iodonaphthalene1888
3-Iodopyridine2084
Reaction conditions: 1 equiv of aryl iodide, 2 equiv of diethyl malonate, 1.5 equiv of Cs₂CO₃, 5 mol % CuI, 10 mol % 2-phenylphenol, THF (1 M in aryl iodide), under argon at 70 °C. Isolated yields are the average of two runs. acs.org

These catalytic methods avoid the use of highly toxic reagents and harsh conditions associated with some traditional synthetic routes. For instance, the synthesis of other fluorinated compounds can involve anhydrous hydrogen fluoride (aHF), which is highly corrosive. google.com By utilizing catalytic copper systems, the synthesis of this compound and its analogues can be achieved in a more sustainable manner, aligning with the principles of green chemistry.

Reactivity Profile and Mechanistic Investigations of Diethyl 2 2,6 Difluorophenyl Malonate

Alkylation Reactions Involving the Activated Methylene (B1212753) Group

The methylene group (CH₂) in diethyl 2-(2,6-difluorophenyl)malonate is positioned between two electron-withdrawing carbonyl groups, rendering the α-hydrogens acidic (pKa ≈ 13 for unsubstituted diethyl malonate). libretexts.org This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate ion. libretexts.org This enolate readily participates in SN2 reactions with alkyl halides, a process known as alkylation. This reaction forms a new carbon-carbon bond at the α-position, yielding a substituted malonic ester. libretexts.org

Alkylating Agent (R-X)BaseProductReference
Methyl Iodide (CH₃I)Sodium Ethoxide (NaOEt)Diethyl 2-(2,6-difluorophenyl)-2-methylmalonate libretexts.org
Ethyl Bromide (CH₃CH₂Br)Sodium Ethoxide (NaOEt)Diethyl 2-ethyl-2-(2,6-difluorophenyl)malonate libretexts.org
Benzyl (B1604629) Bromide (C₆H₅CH₂Br)Sodium Ethoxide (NaOEt)Diethyl 2-benzyl-2-(2,6-difluorophenyl)malonate libretexts.org
1,6-dichlorohexanePotassium Carbonate (K₂CO₃)6-chlorohexyl diethyl malonate google.com

Acylation Reactions with Acid Chlorides Utilizing Tertiary Amine Bases and Magnesium Chloride

The C-acylation of active methylene compounds like diethyl malonate can be challenging. A standard two-step approach involves forming the enolate first, followed by reaction with an acid chloride. lookchem.com A significant issue is that the acylated product is more acidic than the starting malonate, leading to proton exchange that can halt the reaction. lookchem.com A single-step procedure using two equivalents of base can overcome this, but the base must not react with the acid chloride. lookchem.com This has generally limited the method to strong carbon acids that can be deprotonated by mild tertiary amines. lookchem.com

A notable advancement involves the use of magnesium chloride (MgCl₂) in conjunction with a tertiary amine base like triethylamine (B128534) or pyridine. lookchem.comacs.org The addition of MgCl₂ enhances the acidity of the diethyl malonate, facilitating its deprotonation by the tertiary amine. lookchem.com This allows for a remarkably simple and efficient single-step C-acylation with various acid chlorides, producing high yields of the corresponding diethyl acylmalonates. lookchem.comsigmaaldrich.com In the absence of MgCl₂, the reaction is either ineffective or, with a stronger base like triethylamine, leads to undesired O-acylation. lookchem.com

Acid Chloride (RCOCl)Base (2 equiv.)CatalystSolventYield (%)Reference
Acetyl ChlorideTriethylamineMgCl₂Acetonitrile (B52724)High lookchem.com
Propionyl ChlorideTriethylamineMgCl₂AcetonitrileHigh lookchem.com
Benzoyl ChlorideTriethylamineMgCl₂AcetonitrileHigh lookchem.com
Acetyl ChloridePyridineMgCl₂AcetonitrileHigh lookchem.com

Hydrolysis Characteristics and Decarboxylation Tendencies of Fluorinated Phenylmalonates

The hydrolysis of fluorinated phenylmalonates, such as the this compound, is a critical step for their conversion into other useful synthetic intermediates. However, this transformation is often accompanied by decarboxylation, where a carboxyl group is lost as carbon dioxide.

Research on the closely related diethyl 2-(perfluorophenyl)malonate reveals that the ester is quite stable in both acidic and basic solutions at ambient temperatures. beilstein-journals.orgbeilstein-journals.org However, under more forceful basic conditions, the compound decomposes into a mixture of products. beilstein-journals.orgbeilstein-journals.org Similarly, attempts to hydrolyze other fluorinated phenylmalonates under various alkaline conditions have been documented. beilstein-journals.org Vigorous acidic hydrolysis is often required to effectively cleave the ester groups. beilstein-journals.orgbeilstein-journals.org For instance, while heating with aqueous HBr alone may be insufficient, a mixture of aqueous HBr and acetic acid (AcOH) as a co-solvent can lead to complete reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of AcOH ensures the reaction occurs in a homogeneous solution, overcoming miscibility issues between the ester and the aqueous acid. beilstein-journals.orgnih.gov

ConditionTemperatureObservationReference
Basic (e.g., aq. NaOH)AmbientLargely stable beilstein-journals.orgbeilstein-journals.org
Basic (e.g., aq. NaOH)Harsh / RefluxDecomposition to multiple products beilstein-journals.orgbeilstein-journals.org
Acidic (e.g., aq. HBr)RefluxIncomplete reaction, starting material recovered nih.gov
Acidic (aq. HBr / AcOH)RefluxComplete hydrolysis and decarboxylation beilstein-journals.orgbeilstein-journals.orgnih.gov

The hydrolysis of this compound under acidic or basic conditions is intended to produce 2-(2,6-difluorophenyl)malonic acid. However, this intermediate is often thermally unstable and has a strong tendency to decarboxylate. beilstein-journals.orgbeilstein-journals.org The presence of strong electron-withdrawing groups on the phenyl ring, such as fluorine atoms, facilitates this process. beilstein-journals.org

The mechanism for the decarboxylation of the intermediate malonic acid (a β-dicarboxylic acid, which behaves similarly to a β-keto acid) proceeds through a concerted, cyclic transition state. masterorganicchemistry.com In this six-membered transition state, the carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group, while a cascade of electron movements leads to the simultaneous cleavage of the C-C bond and formation of an enol intermediate and a molecule of CO₂. masterorganicchemistry.comyoutube.com This enol then rapidly tautomerizes to the more stable final product, the corresponding 2-(2,6-difluorophenyl)acetic acid. masterorganicchemistry.com This pathway avoids the formation of charged intermediates and explains why the reaction often occurs readily upon heating. masterorganicchemistry.com The entire process—hydrolysis followed by decarboxylation—serves as a convenient method to synthesize arylacetic acids from their corresponding malonate esters. beilstein-journals.orgnih.gov

Cyclocondensation Reactions for the Formation of Malonyl Heterocyclic Systems

Substituted diethyl malonates are important precursors for the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions. nih.gov In these reactions, the malonate derivative acts as a three-carbon building block that reacts with a 1,3-dinucleophile. nih.govresearchgate.net

These reactions typically require elevated temperatures or the presence of a basic catalyst. nih.govresearchgate.net The products are six-membered rings known as "malonyl heterocycles," which feature a 1,3-dicarbonyl moiety or its enol tautomer. nih.govresearchgate.net Classic examples include the synthesis of barbituric acids from the reaction of a malonate with urea, and the formation of pyrido[1,2-a]pyrimidine-2,4-diones from the reaction with 2-aminopyridine. nih.govresearchgate.net The 2-(2,6-difluorophenyl) substituent would be incorporated into the final heterocyclic structure, modifying its chemical and physical properties.

1,3-DinucleophileResulting Heterocyclic SystemReference
Urea5-(2,6-Difluorophenyl)barbituric acid nih.gov
Thiourea5-(2,6-Difluorophenyl)-2-thiobarbituric acid nih.gov
Guanidine2-Amino-5-(2,6-difluorophenyl)pyrimidine-4,6-dione nih.gov
2-Aminopyridine3-(2,6-Difluorophenyl)pyrido[1,2-a]pyrimidine-2,4-dione nih.gov

Michael Addition and Conjugate Addition Reactions with Electrophilic Substrates

The enolate generated from this compound is a soft nucleophile, making it an excellent candidate for Michael addition (or conjugate addition) reactions. masterorganicchemistry.com The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. masterorganicchemistry.com

The reaction mechanism involves three key steps:

Deprotonation: A base removes an acidic α-proton from the malonate to form the nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new C-C bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated by a proton source (often from the solvent or a mild acid workup) to yield the final adduct. masterorganicchemistry.com

This reaction is a powerful tool for C-C bond formation. metu.edu.tr A wide range of electrophilic substrates can serve as Michael acceptors, including α,β-unsaturated ketones (e.g., chalcones), esters, and nitroolefins. metu.edu.trrsc.org

Michael AcceptorGeneral StructureProduct TypeReference
trans-β-NitrostyreneC₆H₅CH=CHNO₂γ-Nitro ester metu.edu.trmetu.edu.tr
Chalcone (B49325)C₆H₅COCH=CHC₆H₅1,5-Dicarbonyl compound rsc.org
Ethyl AcrylateCH₂=CHCOOEtGlutamic acid precursor masterorganicchemistry.com
AcrylonitrileCH₂=CHCNSubstituted nitrile masterorganicchemistry.com

Diverse Functional Group Transformations and Derivatization Strategies

This compound serves as a versatile intermediate in organic synthesis, primarily owing to the reactivity of its ester functionalities and the active methylene group. These reactive sites allow for a range of functional group transformations and derivatization strategies, leading to the formation of valuable substituted aromatic acids and other complex molecules. The primary transformations involve hydrolysis and subsequent decarboxylation, as well as potential alkylation and acylation reactions at the central carbon atom.

One of the most significant applications of this compound is its conversion to 2-(2,6-difluorophenyl)acetic acid. This transformation is a critical step in the synthesis of various biologically active compounds. The process involves the hydrolysis of the two ester groups, followed by the decarboxylation of the resulting malonic acid intermediate.

Research into the hydrolysis of structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, has revealed that the reaction can be challenging. beilstein-journals.orgbeilstein-journals.org Standard basic or acidic hydrolysis conditions at ambient temperatures are often insufficient to achieve complete conversion. beilstein-journals.orgbeilstein-journals.org Vigorous conditions are typically required to drive the reaction to completion. For instance, the hydrolysis of the perfluorinated analogue to yield 2-(perfluorophenyl)acetic acid was successfully achieved in good yield by using a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperatures. beilstein-journals.orgbeilstein-journals.org This method facilitates both the hydrolysis of the ester groups and the subsequent decarboxylation in a single step. It is noteworthy that attempts to isolate the intermediate 2-(perfluorophenyl)malonic acid are often unsuccessful due to its thermal instability and high propensity for decarboxylation under the reaction conditions. beilstein-journals.orgbeilstein-journals.org

While specific studies detailing the full range of derivatizations for this compound are not extensively documented in publicly available literature, the well-established chemistry of diethyl malonate provides a strong basis for predicting its reactivity. The active methylene proton (pKa ≈ 13 in diethyl malonate) is readily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. ucalgary.ca This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

A key derivatization strategy is the alkylation of the malonate. This would involve the reaction of the this compound enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution reaction. This would yield a mono-substituted derivative. Subsequent hydrolysis and decarboxylation of this substituted malonate would provide a route to mono-substituted 2-(2,6-difluorophenyl)acetic acids. This general approach, known as the malonic ester synthesis, is a powerful method for preparing a wide array of substituted carboxylic acids. ucalgary.cauobabylon.edu.iq

The following table summarizes the key transformation of this compound to 2-(2,6-difluorophenyl)acetic acid, based on analogous reactions of similar fluorinated malonates.

Starting MaterialReagents and ConditionsProductNotes
Diethyl 2-(perfluorophenyl)malonate48% HBr, glacial AcOH, reflux2-(Perfluorophenyl)acetic acidThis reaction serves as a model for the hydrolysis and decarboxylation of this compound. The intermediate malonic acid is unstable and decarboxylates in situ. beilstein-journals.orgbeilstein-journals.org

Further derivatization strategies could include acylation of the active methylene group, reaction with dihaloalkanes to form cyclic compounds, and nitrosation to introduce an amino group after reduction. uobabylon.edu.iqwikipedia.org These potential transformations highlight the synthetic utility of this compound as a precursor to a diverse range of complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl 2 2,6 Difluorophenyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy of Diethyl 2-(2,6-difluorophenyl)malonate reveals distinct signals corresponding to the different types of protons present in the molecule. The interpretation of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), allows for the unambiguous assignment of each proton.

The ¹H NMR spectrum typically shows a triplet corresponding to the methyl (CH₃) protons of the ethyl groups. The methylene (B1212753) (CH₂) protons of the ethyl groups appear as a quartet due to coupling with the adjacent methyl protons. The methine proton (CH) attached to the malonate backbone and the phenyl ring exhibits a characteristic chemical shift. The aromatic protons of the 2,6-difluorophenyl group also produce signals in the aromatic region of the spectrum.

Table 1: ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ethyl) ~1.25 Triplet ~7.1
CH₂ (ethyl) ~4.25 Quartet ~7.1
CH (methine) ~4.5-5.0 Triplet (due to coupling with F)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the methyl and methylene carbons of the ethyl groups, the methine carbon, the carbonyl carbons of the ester groups, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting patterns due to carbon-fluorine coupling.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Atom Approximate Chemical Shift (δ, ppm)
CH₃ (ethyl) ~14
CH₂ (ethyl) ~62
CH (methine) ~50
C=O (ester) ~167
Aromatic C (C-F) ~160 (doublet, ¹JCF)

Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the 2,6-disubstituted phenyl ring. This results in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. The molecular weight of this compound is 272.24 g/mol . cymitquimica.com

Upon ionization, the molecule will form a molecular ion (M⁺). The mass spectrum will show a peak corresponding to this molecular ion. Subsequent fragmentation of the molecular ion will produce a series of daughter ions, leading to a characteristic fragmentation pattern that can be used to deduce the structure of the molecule. Common fragmentation pathways for esters include the loss of an alkoxy group (-OR) or an entire ester group (-COOR).

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the IR spectrum will exhibit characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, the C=O bonds of the ester functional groups, the C-O bonds of the esters, and the C-F bonds of the difluorophenyl ring.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H (aromatic) Stretch ~3100-3000
C-H (aliphatic) Stretch ~3000-2850
C=O (ester) Stretch ~1750-1730
C-O (ester) Stretch ~1300-1000

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule and, from that, the precise positions of all the atoms.

A crystallographic study of this compound would provide highly accurate data on bond lengths, bond angles, and torsion angles. This information would confirm the connectivity established by NMR and MS and reveal the preferred conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the malonate moiety and the conformation of the ethyl ester groups. If the crystal structure is non-centrosymmetric, the absolute configuration of a chiral center, if present, can also be determined.

Computational Chemistry and Theoretical Studies on Diethyl 2 2,6 Difluorophenyl Malonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the optimized molecular geometry and electronic structure of molecules. For Diethyl 2-(2,6-difluorophenyl)malonate, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be used to find the lowest energy conformation of the molecule.

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The resulting data provides a precise three-dimensional picture of the molecule. The output of such a calculation would include optimized geometric parameters. While specific experimental data for this molecule is scarce, a DFT calculation would provide the theoretical values as illustrated in the hypothetical table below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

Parameter Atom Connection Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Bond Length C-F 1.35 - -
Bond Length C=O 1.21 - -
Bond Length C-O 1.34 - -
Bond Angle F-C-C - 118.0 -
Bond Angle O=C-C - 125.0 -
Dihedral Angle F-C-C-F - - Variable
Dihedral Angle C-C-C=O - - Variable

Note: The values in this table are representative examples and not experimentally verified data for this specific molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. schrodinger.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. schrodinger.comnih.gov

For this compound, DFT calculations would determine the energies of these orbitals. The HOMO is expected to be localized on the more electron-rich parts of the molecule, possibly the phenyl ring and the oxygen atoms of the ester groups. The LUMO would likely be distributed over the electron-deficient areas, such as the carbonyl carbons. From these energies, various electronic properties can be derived.

Table 2: Hypothetical Electronic Properties of this compound

Property Symbol Formula Illustrative Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -7.5
Lowest Unoccupied Molecular Orbital Energy ELUMO - -1.2
HOMO-LUMO Energy Gap ΔE ELUMO - EHOMO 6.3
Ionization Potential IP -EHOMO 7.5
Electron Affinity EA -ELUMO 1.2
Global Hardness η (IP - EA) / 2 3.15
Global Softness S 1 / (2η) 0.16
Electronegativity χ (IP + EA) / 2 4.35
Electrophilicity Index ω χ² / (2η) 3.01

Note: These values are for illustrative purposes to demonstrate the output of a quantum chemical calculation and are not experimentally verified.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. youtube.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these would be concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the fluorine atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are the sites for nucleophilic attack. The hydrogen atoms, particularly the one on the central carbon of the malonate group, and the areas around the carbonyl carbons would likely show positive potential.

Green regions denote neutral or near-zero potential.

An MEP analysis would confirm the reactive hotspots of the molecule, guiding the understanding of its interaction with other reagents.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational method used to analyze intermolecular interactions within a crystal lattice. d-nb.info It defines a surface for a molecule within a crystal, partitioning the crystal's electron density into molecular regions. By mapping properties like the distance to the nearest nucleus outside (de) and inside (di) the surface, a 2D "fingerprint plot" is generated. This plot provides a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would quantify the significance of various non-covalent interactions that stabilize the crystal structure. Given its elemental composition, the primary interactions would be H···H, O···H, F···H, and C···H contacts. The analysis provides the percentage contribution of each type of contact to the total Hirshfeld surface area. Studies on similar malonate derivatives have demonstrated the predominance of H···H, O···H, and F···H interactions in their crystal structures. nih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

Intermolecular Contact Percentage Contribution (%)
H···H 45.5
O···H / H···O 25.0
F···H / H···F 18.5
C···H / H···C 8.0
Other 3.0

Note: Data is hypothetical and serves to illustrate the typical output of a Hirshfeld analysis for a fluorinated organic molecule.

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple rotatable single bonds in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformers (i.e., those with the lowest energy) and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and performing geometry optimization on each resulting structure using DFT methods. mdpi.com For this molecule, the critical dihedral angles would involve the rotation of the phenyl group relative to the malonate core and the rotation of the two ethyl ester groups.

Molecular Dynamics (MD) simulations could further extend this analysis by simulating the movement of the atoms over time at a given temperature. MD simulations provide insight into the dynamic behavior of the molecule, its flexibility, and the accessibility of different conformational states in solution, which can be crucial for its biological activity or reaction pathways.

Application of Quantum Chemical Descriptors for Predicting Reactivity and Selectivity

Beyond the basic HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced prediction of reactivity and selectivity. These descriptors, often referred to as "global reactivity descriptors," are derived from the electronic structure calculations (see Table 2).

Chemical Hardness (η) and Softness (S) : These concepts classify molecules based on their resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electronegativity (χ) : Measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) : Quantifies the energy stabilization when a molecule accepts additional electronic charge from the environment. nih.gov

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds, helping to predict its behavior in various chemical reactions.

Applications in Complex Organic Synthesis and Medicinal Chemistry Research

Utilization as a Precursor in the Synthesis of Biologically Active Compounds

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry for enhancing a compound's pharmacological profile. cas.cnnih.gov Properties such as metabolic stability, membrane permeability, and binding affinity can be finely tuned through selective fluorination. nih.govnih.gov Diethyl 2-(2,6-difluorophenyl)malonate serves as a key starting material in this context, providing a readily available source of the 2,6-difluorophenyl moiety for integration into larger, more complex structures. Phenylmalonic acid esters, in general, are established intermediates in the synthesis of a wide array of pharmacologically active substances. nih.govbeilstein-journals.org

Diethyl malonate and its derivatives are fundamental in the production of various pharmaceuticals. wikipedia.org The functional groups within this compound allow it to participate in a range of chemical reactions, making it a valuable component in the multistep synthesis of drug intermediates and, ultimately, APIs. chemicalbook.com While direct synthesis examples for specific marketed drugs from this compound are not extensively documented in public literature, the analogous compound, diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, is a known intermediate in the synthesis of the antifungal agent posaconazole. google.com This highlights the role of such difluorophenyl malonates in constructing complex heterocyclic frameworks common in modern pharmaceuticals. The reactivity of the malonate ester allows for alkylation, acylation, and condensation reactions, providing pathways to diverse molecular scaffolds. chemicalbook.comchemicalbook.com

The development of fluorinated pharmaceuticals is a major focus of modern drug discovery, with approximately 20% of all marketed drugs containing at least one fluorine atom. cas.cn this compound is a valuable building block for creating these next-generation drug candidates. acsgcipr.org Its structure is particularly suited for synthesizing compounds where the 2,6-difluorophenyl group is a key pharmacophore. For instance, fluorinated quinolone antibacterials demonstrate the successful application of fluorine to enhance drug potency. tandfonline.com The synthesis of fluorinated heterocyclic systems, which are prevalent in many drug candidates, often utilizes fluorinated malonate esters as key starting materials. worktribe.com For example, dimethyl 2-fluoromalonate has been used in the large-scale synthesis of 3-fluoroquinoline (B1210502) derivatives, which served as precursors for novel anti-bacterial drug candidates. worktribe.com This underscores the potential of related difluorophenyl malonates in similar synthetic campaigns aimed at discovering new fluorinated therapeutics.

Structure-Activity Relationship (SAR) Investigations of Fluorinated Malonate Derivatives

Structure-activity relationship (SAR) studies are essential in drug design to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com For fluorinated compounds, SAR studies help to determine the optimal position and number of fluorine atoms to maximize efficacy and selectivity. mdpi.com Derivatives of this compound are synthesized and evaluated to build these relationships, guiding the development of more potent therapeutic agents.

The 2,6-difluorophenyl group exerts a significant influence on a molecule's biological properties. The two fluorine atoms are strongly electron-withdrawing, which can alter the acidity (pKa), conformation, and metabolic stability of the parent molecule. mdpi.comnih.gov This strategic placement of fluorine can block metabolic oxidation at the ortho positions of the phenyl ring, a common site of enzymatic action, thereby increasing the drug's half-life. mdpi.com

In some contexts, the 2,6-difluorophenol (B125437) moiety has been shown to act as a lipophilic bioisostere for a carboxylic acid group. This substitution can increase a molecule's ability to cross the blood-brain barrier, a desirable trait for developing drugs targeting the central nervous system, such as novel anticonvulsants. tandfonline.com The introduction of fluorine can also enhance binding affinity to target proteins by forming favorable interactions, as seen in certain fluoroquinolone antibiotics where a C-6 fluorine atom improves gyrase-complex binding. tandfonline.com

Table 1: Influence of Fluorine Substitution on Molecular Properties
PropertyInfluence of Difluorophenyl MoietyPotential Pharmacological ImpactExample Class
Metabolic StabilityBlocks oxidative metabolism at ortho-positions. mdpi.comIncreased drug half-life and bioavailability.p-Fluorophenyl containing statins (e.g., Atorvastatin). mdpi.com
LipophilicityIncreases lipophilicity, can act as a bioisostere for polar groups. tandfonline.comEnhanced membrane permeation (e.g., blood-brain barrier). tandfonline.comAnticonvulsant drug candidates. tandfonline.com
Binding AffinityCan form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. tandfonline.comIncreased potency and selectivity. tandfonline.comFluoroquinolone antibiotics. tandfonline.com
Acidity (pKa)Lowers the pKa of nearby acidic protons due to inductive effects.Modulated ionization state at physiological pH, affecting solubility and target interaction.General fluorinated drug candidates.

Based on SAR insights, medicinal chemists systematically design and synthesize analogues of lead compounds to optimize their biological profiles. Starting from a scaffold derived from this compound, researchers can explore a variety of structural modifications. mdpi.com For example, in the development of chalcone (B49325) derivatives as potential antitumor agents, fluorination patterns were systematically varied to evaluate their impact on 5-lipoxygenase inhibition and cytotoxicity. nih.gov One such study found that a 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was the most effective compound against a panel of human cancer cell lines. nih.gov This type of systematic exploration allows for the fine-tuning of a molecule's activity, selectivity, and pharmacokinetic properties, leading to the identification of superior drug candidates.

Role in the Development of Agrochemicals and Specialty Chemicals

The utility of this compound and related compounds extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. Diethyl malonate derivatives are precursors for a number of herbicides and pesticides. wikipedia.orgchemicalbook.com For example, the herbicide Pinoxaden is synthesized from diethyl 2-(2,6-diethyl-4-methylbenzene) malonate, a structurally similar compound, demonstrating the applicability of this chemical class in agriculture. google.com The introduction of fluorine into agrochemicals can enhance their potency and selectivity, similar to its effect in pharmaceuticals.

Q & A

Q. What are the standard synthetic methods for Diethyl 2-(2,6-difluorophenyl)malonate?

this compound is synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting sodium diethyl malonate with 2-bromo-1,3-difluorobenzene in dimethylformamide (DMF) under reflux, followed by purification via preparative reverse-phase HPLC. This method yields the compound in 74% with confirmed purity via NMR spectroscopy .

Table 1: Key Synthetic Parameters

ReactantsSolventTemperatureYieldPurification Method
Sodium diethyl malonate, 2-bromo-1,3-difluorobenzeneDMFReflux (~150°C)74%Preparative HPLC

Q. How is NMR spectroscopy utilized in characterizing this compound?

NMR spectroscopy is critical for confirming structure and purity. Key signals include:

  • ¹H NMR (CDCl₃): δ 7.34–7.27 (m, 1H, aromatic), 6.93 (t, J = 8.1 Hz, 2H, aromatic), 4.26 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 1.27 (t, J = 7.1 Hz, 6H, -CH₃).
  • ¹³C NMR (CDCl₃): δ 168.2 (C=O), 158.1 (C-F), 113.4–112.2 (aromatic carbons), 61.8 (-OCH₂), 14.1 (-CH₃) .

Table 2: NMR Assignments

Signal (δ)Assignment
7.34–7.27Aromatic protons (meta to fluorine)
6.93Aromatic protons (ortho to fluorine)
4.26Ethoxy groups (-OCH₂CH₃)
1.27Ethyl group (-CH₃)

Q. What role does this compound play in Claisen condensation or alkylation reactions?

As a malonate ester, it serves as a nucleophile in Claisen condensation. The enolate ion attacks electrophilic carbonyl carbons, forming β-ketoesters. For alkylation, the enolate reacts with alkyl halides to introduce substituents at the α-carbon, enabling the synthesis of complex scaffolds .

Advanced Research Questions

Q. What challenges arise in hydrolyzing this compound, and how can they be addressed?

Hydrolysis of fluorinated malonates is highly substituent-dependent. While unsubstituted 2-phenylmalonates hydrolyze readily under basic conditions, fluorinated analogs (e.g., perfluorophenyl derivatives) resist hydrolysis due to electron-withdrawing effects. For this compound, acidic conditions (HBr/AcOH) may decarboxylate the intermediate to yield 2-(2,6-difluorophenyl)acetic acid, bypassing malonic acid formation .

Table 3: Hydrolysis Outcomes for Fluorinated Malonates

SubstituentHydrolysis ConditionsProductYield
2,6-Difluoro-4-methoxyAlkaline (NaOH/EtOH)Malonic acid derivativeSuccessful
PerfluorophenylHBr/AcOHAcetic acid derivative63%

Q. How do substituents on the phenyl ring affect reactivity and stability during hydrolysis?

Electron-withdrawing groups (e.g., fluorine) deactivate the aromatic ring, hindering nucleophilic attack during hydrolysis. Steric hindrance from ortho-fluorine atoms further complicates reactivity. For example, 2,6-difluoro substitution reduces hydrolysis efficiency compared to mono-fluoro analogs, necessitating harsher conditions .

Q. What methods enable enantioselective synthesis using this compound?

High-pressure conditions (e.g., 10 kbar) can enhance enantioselectivity in malonate additions. For instance, enantioselective additions to β-arylethenesulfonyl fluorides under high pressure yield chiral trisubstituted allenyl ketones, leveraging the malonate’s nucleophilicity and steric effects of fluorine substituents .

Q. How is this compound applied in synthesizing heterocyclic compounds?

It acts as a precursor for heterocycles like thiazolines. For example, coupling with 2-(1H-indol-3-yl)ethylamine forms N-(2-(1H-indol-3-yl)ethyl)-2-(2,6-difluorophenyl)-4,5-dihydrothiazole-4-carboxamide, a bioactive scaffold. Key steps include cyclization with thiourea derivatives and acid-mediated deprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.